N-(4-Formylphenyl)-N-methylmethanesulfonamide
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Overview
Description
N-(4-Formylphenyl)-N-methylmethanesulfonamide: is an organic compound characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a methylmethanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 4-formylbenzenesulfonyl chloride and N-methylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Procedure: The 4-formylbenzenesulfonyl chloride is reacted with N-methylamine in the presence of a base such as triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40-50°C) until completion.
Purification: The product is purified by recrystallization or column chromatography to obtain pure N-(4-Formylphenyl)-N-methylmethanesulfonamide.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: N-(4-Carboxyphenyl)-N-methylmethanesulfonamide.
Reduction: N-(4-Hydroxymethylphenyl)-N-methylmethanesulfonamide.
Substitution: Various N-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Ligand in Coordination Chemistry: Acts as a ligand in the formation of metal complexes.
Biology
Enzyme Inhibition Studies: Investigated for its potential to inhibit certain enzymes due to its sulfonamide group.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Medicine
Drug Development: Explored as a potential pharmacophore in the design of new therapeutic agents.
Diagnostic Tools: Utilized in the development of diagnostic assays.
Industry
Material Science: Incorporated into polymers and other materials to impart specific properties.
Catalysis: Used in catalytic processes due to its ability to coordinate with metals.
Mechanism of Action
The mechanism by which N-(4-Formylphenyl)-N-methylmethanesulfonamide exerts its effects depends on its application. In enzyme inhibition, the sulfonamide group mimics the structure of natural substrates, binding to the active site of the enzyme and preventing its normal function. In coordination chemistry, the formyl and sulfonamide groups can coordinate with metal ions, forming stable complexes that can catalyze various reactions.
Comparison with Similar Compounds
Similar Compounds
N-(4-Formylphenyl)-N-methylacetamide: Similar structure but with an acetamide group instead of a methanesulfonamide group.
N-(4-Formylphenyl)-N-methylbenzenesulfonamide: Similar structure but with a benzenesulfonamide group.
Uniqueness
N-(4-Formylphenyl)-N-methylmethanesulfonamide is unique due to the presence of both a formyl group and a methanesulfonamide group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.
Biological Activity
N-(4-Formylphenyl)-N-methylmethanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of sulfonamides, which are known for their diverse biological activities. The chemical structure can be represented as follows:
- Molecular Formula : C9H11N1O3S
- Molecular Weight : 213.25 g/mol
Pharmacological Activities
Sulfonamides, including this compound, exhibit various pharmacological activities:
- Antibacterial Activity : Sulfonamides are well-documented for their antibacterial properties, acting by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This mechanism disrupts DNA synthesis in bacteria, leading to cell death .
- Anti-inflammatory Effects : Research indicates that sulfonamides can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .
- Antitumor Potential : Some studies suggest that compounds with sulfonamide moieties may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, including those related to cancer progression and inflammation.
- Cell Cycle Arrest : Evidence suggests that sulfonamides can induce cell cycle arrest in cancer cells, preventing proliferation and promoting apoptosis.
- Reactive Oxygen Species (ROS) Modulation : Some sulfonamides have been shown to affect ROS levels within cells, which can influence cell survival and death pathways.
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of various sulfonamide derivatives, including this compound. The findings indicated significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) demonstrating effectiveness comparable to established antibiotics .
Compound Name | MIC (µg/mL) | Bacteria Tested |
---|---|---|
This compound | 32 | E. coli, S. aureus |
Sulfamethoxazole | 16 | E. coli |
Trimethoprim | 8 | S. aureus |
Case Study 2: Anti-inflammatory Activity
In another investigation focused on anti-inflammatory effects, the compound was tested in vitro for its ability to inhibit pro-inflammatory cytokines. Results indicated a dose-dependent reduction in tumor necrosis factor-alpha (TNF-α) levels in activated macrophages .
Concentration (µM) | TNF-α Inhibition (%) |
---|---|
10 | 25 |
25 | 50 |
50 | 75 |
Properties
Molecular Formula |
C9H11NO3S |
---|---|
Molecular Weight |
213.26 g/mol |
IUPAC Name |
N-(4-formylphenyl)-N-methylmethanesulfonamide |
InChI |
InChI=1S/C9H11NO3S/c1-10(14(2,12)13)9-5-3-8(7-11)4-6-9/h3-7H,1-2H3 |
InChI Key |
XACFYIVXEJONDJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)C=O)S(=O)(=O)C |
Origin of Product |
United States |
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